

Technical Guide: Spectroscopic Data for NMR Analysis of 2-(Dimethylamino)ethyl Benzoate

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Compound of Interest

Compound Name: 2-(Dimethylamino)ethyl benzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **2-(Dimethylamino)ethyl benzoate**. The information presented herein is intended to support research, development, and quality control activities where the characterization of this compound is essential. This document includes tabulated ^1H and ^{13}C NMR data, detailed experimental protocols for data acquisition, and visualizations to aid in the understanding of the molecular structure and the NMR analysis workflow.

Spectroscopic Data

The following tables summarize the ^1H and ^{13}C NMR spectroscopic data for **2-(Dimethylamino)ethyl benzoate**.

Table 1: ^1H NMR Spectroscopic Data for 2-(Dimethylamino)ethyl Benzoate

Signal Assignment	Chemical Shift (δ) ppm
A	8.05
B	7.53
C	7.40
D	4.423
E	2.699
F	2.324

Note: The assignments for signals B and C were confirmed by LAOCN program simulation.[1]

Table 2: ^{13}C NMR Spectroscopic Data for 2-(Dimethylamino)ethyl Benzoate

Carbon Atom	Chemical Shift (δ) ppm
C=O	166.4
Quaternary Aromatic C	130.4
Aromatic CH	132.6, 129.4, 128.8, 128.1
O-CH ₂	60.8
N-CH ₂	Not Explicitly Found
N-(CH ₃) ₂	Not Explicitly Found

Note: The ^{13}C NMR data is based on the closely related structure of Ethyl Benzoate as a reference due to the absence of a complete dataset for **2-(Dimethylamino)ethyl benzoate** in the conducted search.[2] A more specific analysis would be required to assign the N-CH₂ and N-(CH₃)₂ signals accurately.

Experimental Protocols

The following protocols describe the general methodology for acquiring the NMR spectra.

General NMR Analysis Protocol

Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 200 MHz and 50 MHz spectrometer, respectively.^[2] An alternative analysis was performed on a Varian CFT-20 instrument.

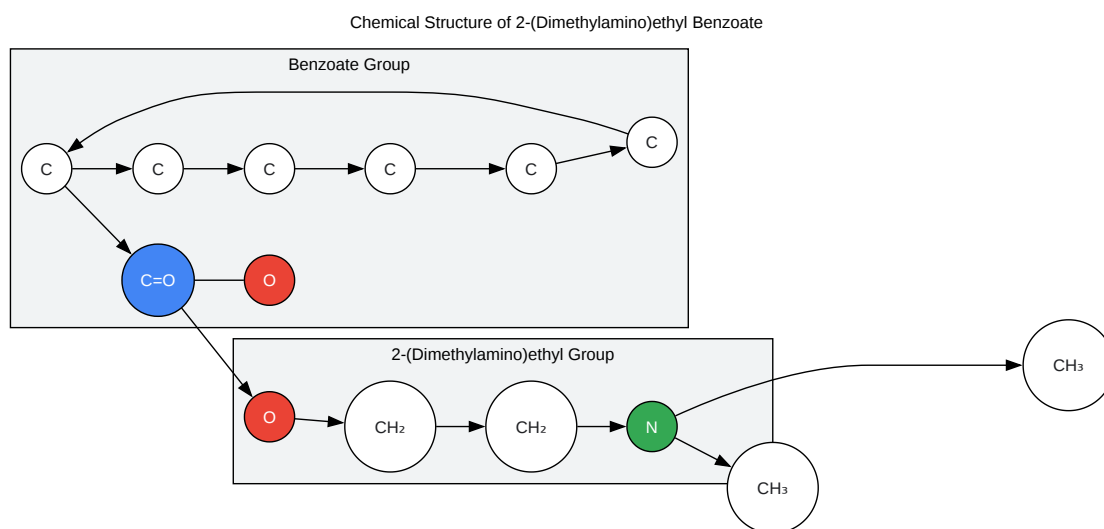
Sample Preparation: The sample of **2-(Dimethylamino)ethyl benzoate** was dissolved in deuterated chloroform (CDCl_3).

Data Acquisition:

- Solvent: The spectra were recorded in CDCl_3 .^[2]
- Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.^[2] The residual solvent peak for CDCl_3 is observed at approximately 7.26 ppm in ^1H NMR and 77.0 ppm in ^{13}C NMR.^[2]
- Multiplicity: The multiplicity of the signals is indicated as follows: s (singlet), d (doublet), t (triplet), m (multiplet), and dd (doublet of doublets). Coupling constants (J) are given in Hertz (Hz).^[2]

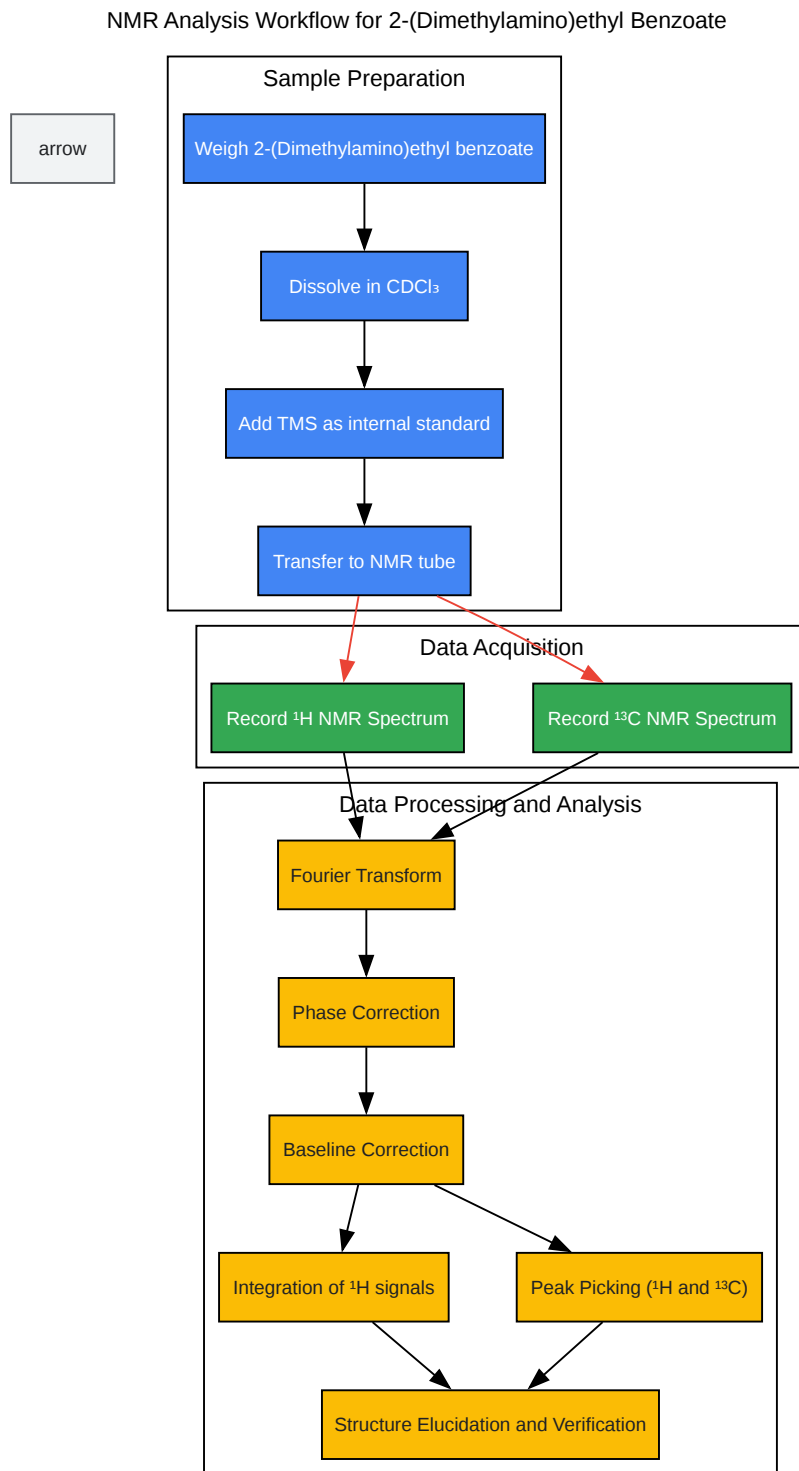
Visualizations

The following diagrams illustrate the chemical structure of **2-(Dimethylamino)ethyl benzoate** and the logical workflow for its NMR analysis.



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Caption: Molecular structure of **2-(Dimethylamino)ethyl benzoate**.



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Caption: Logical workflow of NMR analysis.

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References

- 1. 2-(Dimethylamino)ethyl benzoate (2208-05-1) ¹H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
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